Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine
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Overview
Description
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines. This compound is characterized by its unique structure, which includes a fluorinated indole moiety and a quinolizine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the indole derivative, followed by its fluorination. The quinolizine ring can be constructed through cyclization reactions involving suitable precursors. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent due to its unique structure and possible biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine
- Octahydro-1-(5-bromo-1H-indol-3-yl)-2H-quinolizine
- Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine
Uniqueness
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
118687-88-0 |
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Molecular Formula |
C17H21FN2 |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C17H21FN2/c18-12-6-7-16-14(10-12)15(11-19-16)13-4-3-9-20-8-2-1-5-17(13)20/h6-7,10-11,13,17,19H,1-5,8-9H2 |
InChI Key |
NRPDQADCTMJYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)C3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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